Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-3-2-5(7)4-8;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJGQRXDIQKWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354959-93-5 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354959-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation via Pyrrolidine Derivatives (Based on EP1138672A1)
This patented process focuses on the synthesis of optically active 3-amino-pyrrolidine derivatives, which are closely related to methyl 3-aminopyrrolidine-1-carboxylate hydrochloride.
- Conversion of optically active butyl-1,2,4-trimesylate to pyrrolidine derivatives by reaction with primary amines (e.g., benzylamine) in tetrahydrofuran at 0–70°C, preferably 50–60°C.
- Replacement of amino protecting groups (benzyl) with allyloxycarbonyl groups using allyl haloformate in inert solvents such as heptane at 0–100°C.
- Introduction of the amino group under pressure (3×10^6 to 2×10^7 Pa) and temperatures between 20–200°C, preferably 100–150°C, in solvents like tetrahydrofuran or dimethoxyethane.
Reaction conditions and yields:
| Step | Conditions | Solvent | Temperature (°C) | Pressure (Pa) | Notes |
|---|---|---|---|---|---|
| Conversion of butyl-1,2,4-trimesylate | Reaction with primary amine (benzylamine) | Tetrahydrofuran | 0–70 (opt. 50–60) | Atmospheric | Formation of pyrrolidine intermediate |
| Amino protecting group replacement | Reaction with allyl haloformate | Heptane or hydrocarbon | 0–100 (opt. 30–70) | Atmospheric | Introduction of allyloxycarbonyl group |
| Amino group introduction | Reaction with R2R3NH under pressure | THF or dimethoxyethane | 20–200 (opt. 100–150) | 3×10^6 to 2×10^7 | High chemical and optical yields |
- The process yields optically active 3-amino-pyrrolidine derivatives with high chemical and optical purity.
- The method is particularly suitable for intermediates in the synthesis of vinylpyrrolidinone-cephalosporin derivatives with antibacterial activity.
- The process involves careful control of temperature and pressure to optimize yield and stereochemical purity.
- Work-up includes washing with hydrochloric acid, sodium bicarbonate, and sodium chloride solutions, followed by drying and concentration steps.
Preparation via Ring Closure and Reduction of Cyclobutanediamide Intermediates (Based on CN113321605A)
This Chinese patent discloses a preparation method for 1-methyl-3-pyrrolidinol, a closely related compound, which can be adapted for this compound synthesis.
- Step S1: Ring closure reaction between malic acid (compound I) and methylamine aqueous solution (compound II) in solvents such as toluene, chlorobenzene, or xylene to form 3-hydroxy-1-methylcyclobutanediamide (compound III).
- Step S2: Reduction reaction of compound III with reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether to yield 1-methyl-3-pyrrolidinol.
Typical reaction conditions and yields:
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (g) | Notes |
|---|---|---|---|---|---|---|
| S1-1 | Malic acid + 40% methylamine aqueous solution | Toluene / Xylene | 15 to reflux | 10–18 | 40–49 | Water removal via reflux |
| S1-2 | Cooling, concentration, addition of propanol/n-heptane | - | 5–85 | - | - | Crystallization and filtration of compound III |
| S2-1 | Sodium borohydride + tetrahydrofuran + dimethyl sulfate | THF | -10 to 50 | ~4 | - | Reduction under inert atmosphere |
| S2-2 | Compound III + trimethyl borate + THF | THF | 0–50 | 2 | - | Further reduction and purification |
| S2-3 | Quenching with 10 mol/L HCl | - | 0 | - | - | Reaction quenching |
| S2-4 | Extraction with ethyl acetate, concentration, distillation | Ethyl acetate | - | - | 11.2–41.5 | Isolation of 1-methyl-3-pyrrolidinol |
- Avoids hazardous reducing agents such as lithium aluminum hydride or borane, improving safety and stability.
- The intermediate compound III is solid, facilitating purification and improving overall purity.
- The process is scalable and suitable for industrial production.
Comparative Analysis of Preparation Methods
| Feature | Pyrrolidine Derivative Route (EP1138672A1) | Cyclobutanediamide Reduction Route (CN113321605A) |
|---|---|---|
| Starting materials | Butyl-1,2,4-trimesylate, primary amines | Malic acid, methylamine aqueous solution |
| Key intermediate | Optically active pyrrolidine derivatives | 3-hydroxy-1-methylcyclobutanediamide (solid) |
| Amino group introduction | Via amine substitution under pressure | Via reduction with sodium borohydride or equivalents |
| Protection/deprotection steps | Amino protecting groups (benzyl, allyloxycarbonyl) | Not required |
| Solvents | Tetrahydrofuran, dimethoxyethane, ethyl acetate | Toluene, chlorobenzene, xylene, tetrahydrofuran |
| Reaction conditions | Elevated pressure (up to 2×10^7 Pa), 20–200°C | Reflux, inert atmosphere, 0–50°C |
| Purification | Filtration, washing, drying | Crystallization, filtration, extraction |
| Yield and purity | High chemical and optical yields | High yield, improved purity due to solid intermediate |
| Industrial scalability | Suitable but requires pressure equipment | Scalable, safer reducing agents |
Summary of Research Findings
- The preparation of this compound involves sophisticated synthetic strategies balancing stereochemical control, safety, and scalability.
- The pyrrolidine derivative method emphasizes optical purity and is suited for producing intermediates for complex antibiotic derivatives.
- The cyclobutanediamide reduction method offers a safer, more scalable alternative with easier purification due to solid intermediates.
- Both methods rely on careful control of reaction parameters such as temperature, pressure, and choice of solvents and reagents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation Reagents: Aldehydes, ketones
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are particularly important in the development of cephalosporin antibiotics, which exhibit potent antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The synthesis process often involves the conversion of this compound into optically active derivatives that can be employed in the preparation of complex pharmaceuticals .
Table 1: Key Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Antibiotic Synthesis | Intermediate for producing cephalosporin derivatives with high antibacterial activity. |
| Drug Development | Used in the synthesis of compounds targeting various diseases, including cardiovascular disorders. |
| Modulators of Receptors | Acts as a modulator for chemokine receptors, potentially influencing inflammatory responses. |
Research has shown that 3-amino-pyrrolidine derivatives can function as modulators of chemokine receptors, which are critical in immune response and inflammation. These compounds may hold therapeutic potential for treating conditions like ischemic heart diseases and other cardiovascular disorders .
Case Study: Chemokine Receptor Modulation
A study highlighted the efficacy of certain 3-amino-pyrrolidine derivatives in modulating chemokine receptors, suggesting their potential use in developing new anti-inflammatory drugs. The modulation was assessed through various biological assays, demonstrating significant activity at low concentrations .
Future Directions in Research
The ongoing research into this compound focuses on:
- Exploring New Derivatives : Investigating modifications to enhance biological activity and reduce side effects.
- Clinical Trials : Conducting trials to evaluate the safety and effectiveness of new drugs derived from this compound.
- Synthesis Optimization : Developing more efficient synthetic routes to reduce costs and improve yields.
Mechanism of Action
The mechanism of action of methyl 3-aminopyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand, binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl-Protected Analogs
Benzyl 3-Aminopyrrolidine-1-Carboxylate Hydrochloride (CAS: 1159822-27-1)
- Molecular Formula : C₁₂H₁₇ClN₂O₂
- Molecular Weight : 256.73 g/mol .
- Key Differences: The benzyl (Cbz) group replaces the methyl ester, increasing hydrophobicity and molecular weight. Benzyl esters are typically removed via hydrogenolysis, whereas methyl esters require basic hydrolysis . Applications: Preferred in peptide synthesis where orthogonal deprotection is needed.
Enantiomeric Variants
- (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride (CAS: 550378-39-7) and (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride (CAS: 870621-17-3) Molecular Formula: C₁₂H₁₇ClN₂O₂ (both). Key Differences:
- Chirality at the 3-position influences stereoselectivity in drug design.
- Used in asymmetric synthesis for targets like kinase inhibitors .
tert-Butyl-Protected Derivatives
(R)-tert-Butyl 3-Aminopyrrolidine-1-Carboxylate Hydrochloride (CAS: 1004538-34-4)
Aminomethyl-Substituted Derivatives
(S)-Benzyl 3-(Aminomethyl)Pyrrolidine-1-Carboxylate Hydrochloride (CAS: 1217619-19-6)
Comparative Analysis: Structural and Functional Properties
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Methyl ester (Target) | 180.63 | Methyl ester, NH₂ |
| Benzyl ester (CAS: 1159822-27-1) | 256.73 | Benzyl ester, NH₂ |
| tert-Butyl ester (CAS: 1004538-34-4) | 222.71 | tert-Butyl ester, NH₂ |
| Aminomethyl derivative (CAS: 1217619-19-6) | 270.76 | Benzyl ester, NHCH₂NH₂ |
- Solubility Trends : Methyl esters generally exhibit higher aqueous solubility due to lower molecular weight and hydrophobicity compared to benzyl or tert-butyl derivatives.
Biological Activity
Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structural Overview
This compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the amino and carboxylate functional groups enhances its potential for biological activity by allowing interactions with various receptors and enzymes.
Research indicates that compounds with a pyrrolidine scaffold can exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Compounds similar to methyl 3-aminopyrrolidine-1-carboxylate have been shown to inhibit various kinases and enzymes involved in metabolic pathways. For instance, derivatives have demonstrated nanomolar activity against cyclin-dependent kinases (CDKs) and other targets .
- Receptor Modulation : The compound may act on specific receptors, such as estrogen receptors (ERs), where modifications to the pyrrolidine ring can influence receptor binding and activity .
In Vitro Studies
In vitro studies have highlighted the potency of this compound against several cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.80 | Induction of apoptosis via caspase activation |
| Hs 578T | 1.06 | Cell cycle arrest |
| BT-20 | 1.42 | Inhibition of proliferation |
These results indicate that the compound not only inhibits cell growth but also induces apoptosis, making it a candidate for further development as an anticancer agent.
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of this compound:
- A study involving a mouse model demonstrated that the compound could lower glucose plasma levels, suggesting potential applications in diabetes management through mechanisms involving insulin secretion .
Case Studies
Several case studies have explored the efficacy of this compound in different therapeutic contexts:
- Cancer Treatment : A recent study reported that modifications to the compound led to improved selectivity for cancer cells while sparing normal cells, indicating its potential as a targeted therapy .
- Neurological Disorders : Research has indicated that similar pyrrolidine derivatives may offer neuroprotective effects in models of cerebral ischemia, providing insights into their potential use in treating neurological conditions .
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride, and how can Boc protection strategies be implemented?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by carboxylation and subsequent deprotection. For example, (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS 1004538-34-4) is synthesized via Boc protection of the amine group, esterification, and HCl salt formation . Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen.
- Esterification : Methyl chloroformate in the presence of a base (e.g., triethylamine).
- Deprotection : HCl/dioxane to yield the hydrochloride salt.
Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) and confirm purity by HPLC (>95%).
Advanced: How can crystallographic data for this compound be resolved using SHELX software, and what challenges arise during refinement?
Methodological Answer:
SHELXL is widely used for small-molecule refinement. Challenges include handling disordered solvent molecules and optimizing hydrogen-bonding networks. For example:
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure Solution : SHELXT for direct methods, followed by SHELXL for least-squares refinement .
- Disorder Handling : Apply PART and SUMP instructions in SHELXL to model partial occupancy.
Validate using R1/wR2 convergence (<5% discrepancy).
Basic: What analytical techniques are recommended for purity assessment, and how can method parameters be optimized?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5%–95% ACN over 20 min), flow rate: 1.0 mL/min, UV detection at 254 nm .
- NMR : Confirm structure via ¹H/¹³C NMR in D₂O (δ 3.65 ppm for methyl ester, δ 4.10 ppm for pyrrolidine protons) .
Basic: What safety protocols are critical during handling, and how can electrostatic hazards be mitigated?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
- Electrostatic Mitigation : Ground equipment and use conductive containers .
In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists.
Advanced: How can computational modeling (e.g., DFT or docking studies) predict the compound’s reactivity or biological interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to assess tautomer stability or protonation states .
- Docking Studies : Use AutoDock Vina to model interactions with CNS targets (e.g., NMDA receptors). The pyrrolidine ring’s conformation influences binding affinity; prioritize low-energy poses (ΔG < −7 kcal/mol) .
Advanced: How do pH and temperature affect the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. Monitor via HPLC: degradation peaks appear at pH <3 (ester hydrolysis) or pH >7 (amine oxidation) .
- Thermal Stability : TGA/DSC shows decomposition onset at ~200°C. Store at −20°C in airtight, desiccated containers .
Advanced: What stereochemical considerations are critical for biological activity, and how can enantiomeric excess be quantified?
Methodological Answer:
The (R)-enantiomer (CAS 1004538-34-4) often exhibits higher CNS activity. To quantify enantiomeric excess:
- Chiral HPLC : Use a Chiralpak AD-H column, isocratic elution (hexane:isopropanol 90:10), retention times: (R)-form at 12.3 min, (S)-form at 14.1 min .
- Circular Dichroism (CD) : Compare Cotton effects at 220 nm (π→π* transitions of the pyrrolidine ring) .
Advanced: How can impurity profiles be characterized using LC-MS, and what are common byproducts?
Methodological Answer:
- LC-MS Parameters : ESI+ mode, m/z 189.1 [M+H]⁺ for the parent compound. Common impurities:
- Des-methyl ester (m/z 175.1): Hydrolysis product.
- Boc-deprotection intermediates (m/z 145.1) .
- Quantification : Use external calibration curves (LOQ = 0.1 µg/mL).
Advanced: What pharmacological mechanisms are hypothesized based on structural analogs, and how can in vitro assays validate them?
Methodological Answer:
Structural analogs (e.g., arylcyclohexylamines) suggest NMDA receptor antagonism. Validate via:
- Calcium Flux Assays : HEK293 cells expressing GluN1/GluN2B receptors. IC50 values <10 µM indicate potency .
- Radioligand Binding : Compete with [³H]MK-801 in cortical membranes (Kd < 100 nM).
Advanced: How can NMR titration experiments elucidate hydrogen-bonding interactions in solution?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
